LC3-mHTT-IN-AN1
Overview
Description
LC3-mHTT-IN-AN1 is a linker compound that interacts with both mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta. This compound is designed to target mutant huntingtin protein to autophagosomes, thereby reducing the levels of mutant huntingtin protein in an allele-selective manner in cultured Huntington disease mouse neurons .
Scientific Research Applications
LC3-mHTT-IN-AN1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between linker compounds and target proteins.
Biology: It is used to investigate the mechanisms of autophagy and the role of linker compounds in targeting specific proteins to autophagosomes.
Medicine: It is used in research related to Huntington’s disease, as it has been shown to reduce the levels of mutant huntingtin protein in an allele-selective manner.
Industry: It is used in the development of new therapeutic strategies for neurodegenerative diseases.
Mechanism of Action
Target of Action
LC3-mHTT-IN-AN1, also known as LC3-mHTT-IN-1 or 5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one or (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, primarily targets the mutant huntingtin protein (mHTT) and LC3B . These targets play a crucial role in the pathogenesis of Huntington’s disease (HD), a neurodegenerative disorder .
Mode of Action
This compound interacts with both mHTT and LC3B . The compound’s interaction with its targets leads to a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons .
Biochemical Pathways
This compound affects the autophagy pathway . Autophagy is a cellular degradation pathway that targets intracellular material in distinct vesicles, termed autophagosomes, to the lysosome . LC3B is a key component of this pathway, and the interaction of this compound with LC3B and mHTT leads to the engulfment and enhanced clearance of mHTT .
Pharmacokinetics
The compound is soluble in dmso , which may influence its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action involve a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons . This reduction in mHTT levels is achieved by targeting mHTT to autophagosomes .
Biochemical Analysis
Biochemical Properties
LC3-mHTT-IN-AN1 interacts with both mutant huntingtin protein (mHTT) and LC3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases Hdh Q7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM .
Molecular Mechanism
It is known that it interacts with both mutant huntingtin protein (mHTT) and LC3B . This interaction is thought to play a role in the reduction of mHTT levels in an allele-selective manner .
Preparation Methods
The synthetic route for LC3-mHTT-IN-AN1 involves the interaction of specific reagents under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C15H9Br2NO3 and a molecular weight of 411.04 .
Chemical Reactions Analysis
LC3-mHTT-IN-AN1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
LC3-mHTT-IN-AN1 is unique in its ability to interact with both mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta. Similar compounds include:
LC3-mHTT-IN-1: Another linker compound that interacts with mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta.
STK521330: A compound with similar properties and interactions.
5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one: A compound with similar chemical structure and interactions.
Properties
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.